Physicochemical Differentiation: 5-Methyl Substitution Reduces Lipophilicity and Polar Surface Area vs. the Unsubstituted Parent Scaffold
The 5-methyl substituent on the pyrido[4,3-d]pyrimidin-4(3H)-one core produces a measurable shift in key drug-likeness parameters relative to the unsubstituted parent scaffold (CAS 16952-64-0). Specifically, 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one exhibits a computed logP of -0.045 and polar surface area (PSA) of 45.6 Ų , compared with reported logP values of -0.4 to +0.73 and PSA of 58.9 Ų for the unsubstituted pyrido[4,3-d]pyrimidin-4(3H)-one [1]. The reduction in PSA from 58.9 to 45.6 Ų (delta ≈13.3 Ų) is attributable to the methyl group's shielding of the polar pyrimidinone ring, which may enhance passive membrane permeability. The logD at physiological pH (-0.0483 for the 5-methyl derivative) indicates near-neutral partitioning behavior, distinct from the more polar unsubstituted core. These differences are quantitatively meaningful for CNS drug design (where PSA < 60–70 Ų is desirable) and for optimizing solubility-permeability trade-offs in lead series.
| Evidence Dimension | Physicochemical properties (logP, PSA) impacting drug-likeness and permeability |
|---|---|
| Target Compound Data | logP = -0.045; logD = -0.048; PSA = 45.6 Ų; MW = 161.16 (5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one) |
| Comparator Or Baseline | logP = -0.4 to +0.73; PSA = 58.9 Ų; MW = 147.13 (Pyrido[4,3-d]pyrimidin-4(3H)-one, CAS 16952-64-0, unsubstituted parent) |
| Quantified Difference | PSA reduction of ≈13.3 Ų (22.6% decrease); logP shift of -0.36 to -0.78 log units toward lower lipophilicity depending on comparator value used; MW increase of 14.03 Da (one methyl group) |
| Conditions | Computed/experimental logP and PSA values from vendor datasheets (ChemDiv, ChemSrc, Molaid) and literature databases |
Why This Matters
The lower PSA of the 5-methyl derivative predicts improved membrane permeability relative to the unsubstituted parent, making it a preferred starting scaffold for cell-penetrant inhibitor design, while the negative logD suggests favorable aqueous solubility for biochemical assay compatibility.
- [1] Molaid Database. (9CI)-Pyrido[4,3-d]pyrimidin-4(1H)-one, CAS 16952-64-0. Reports logP = -0.4 for the unsubstituted scaffold. View Source
